N-methyl-5-[(methylamino)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-5-(methylaminomethyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-6-3-4-7(12-6)8(11)10-2/h3-4,9H,5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODYIFATKWVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 5-Hydroxymethylfurfural (HMF)
A highly efficient approach uses 5-hydroxymethylfurfural (HMF) as the starting material. The process involves a two-step one-pot reaction to synthesize 2,5-bis(N-methyl-aminomethyl)furan derivatives, which can be adapted for the mono-substituted target compound.
- Step 1: Amination of HMF to 5-(methyl-iminomethyl)furfuryl alcohol (MIFA).
- Step 2: Oxidation of MIFA to 5-(methyl-iminomethyl)furfural (MIFF).
- Step 3: Amination of MIFF to 2,5-bis(N-methyl-iminomethyl)furan (BMIF).
This sequence is catalyzed by α-MnO2 under air atmosphere, providing a high yield (~98.3%) under mild conditions. The reaction proceeds via fast amination steps driving the equilibrium forward and a rate-limiting oxidation step.
The catalytic mechanism benefits from α-MnO2's lattice oxygen donating ability and oxygen coordination capacity, ensuring catalyst stability and efficient conversion.
Conversion to Carboxamide Derivative
While the above method yields aminomethyl furans, conversion to the carboxamide involves further oxidation and amidation steps:
- Oxidation of the aldehyde or hydroxymethyl group to the corresponding carboxylic acid or ester.
- Amidation of the carboxylic acid or ester with methylamine or methylamino derivatives to form the carboxamide.
Literature reports the synthesis of methyl 5-methylfuran-2-carboxylate and related esters via oxidation of furfural derivatives with sodium cyanide and manganese dioxide (MnO2), followed by esterification in methanol or other alcohol solvents.
Detailed Experimental Procedures
| Step | Reagents & Conditions | Outcome & Yield | Notes |
|---|---|---|---|
| 1. Amination of HMF | HMF + methylamine, α-MnO2 catalyst, air atmosphere, mild temperature | Formation of MIFA intermediate | Fast amination step |
| 2. Oxidation | MIFA + α-MnO2, air, mild heating (~40 °C), 12 hours | Conversion to MIFF | Rate-limiting oxidation |
| 3. Amination | MIFF + methylamine, α-MnO2, air, mild temperature | Formation of BMIF (bis-aminomethyl furan) | Fast amination, drives equilibrium |
| 4. Oxidation to acid/ester | Sodium cyanide (0.4 equiv.), MnO2 (2 equiv.), MeOH or other alcohol solvents, room temperature to 40 °C, 12 hours | Methyl 5-methylfuran-2-carboxylate or related esters | Purification by silica gel chromatography |
| 5. Amidation | Carboxylic acid or ester + methylamine or methylamino reagent, appropriate coupling agents or direct amidation | N-methyl-5-[(methylamino)methyl]furan-2-carboxamide | Conditions vary; may require activation |
Research Findings and Analytical Data
- The one-pot amination–oxidation–amination over α-MnO2 achieves near-quantitative yields for aminomethyl furans, indicating a robust and scalable approach.
- Sodium cyanide and MnO2 oxidation protocols efficiently convert furfural derivatives to methyl esters, providing key intermediates for amidation.
- Purification typically involves silica gel chromatography with solvent systems such as dichloromethane/methanol mixtures containing acetic acid.
- Characterization by NMR (1H and 13C) confirms the structure, with typical chemical shifts for furan protons and methyl groups.
- Melting points and HRMS data align with expected values for the intermediates and final products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| One-pot amination–oxidation–amination | 5-Hydroxymethylfurfural | Methylamine, α-MnO2 | α-MnO2 | Air atmosphere, mild temp (RT-40 °C), 12 h | ~98.3 | High yield, mild conditions, scalable | Requires α-MnO2 catalyst |
| Oxidation & Esterification | Furfural derivatives | Sodium cyanide, MnO2, MeOH | None | RT to 40 °C, 12-24 h | 30-60 (varies) | Simple reagents, accessible | Moderate yields, longer times |
| Amidation | Carboxylic acid or ester intermediates | Methylamine or methylamino reagents | May require coupling agents | Variable, often mild heating | Variable | Direct access to amide | May need activation, purification |
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[(methylamino)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-methyl-5-[(methylamino)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-5-[(methylamino)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents at the furan’s C5 position and the carboxamide’s N-functionalization. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- C5 Substituents: The nitro group in compound 22a imparts strong electron-withdrawing effects, enhancing electrophilicity and redox activity (linked to trypanocidal action).
Carboxamide Functionalization :
Biological Activity
N-methyl-5-[(methylamino)methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a methylamino group and a carboxamide moiety. This unique structure is believed to contribute to its biological activity by allowing interactions with various molecular targets, such as enzymes and receptors.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been shown to interact with enzymes involved in cancer cell proliferation and antimicrobial activity.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses. This is particularly relevant in the context of cancer therapy and antimicrobial action.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 ± 2 |
| MCF-7 (breast cancer) | 10 ± 1 |
| A549 (lung cancer) | 20 ± 3 |
The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for its therapeutic potential.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against resistant bacterial strains. The compound exhibited lower MIC values compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .
- Anticancer Research : In another study focusing on its anticancer properties, this compound was found to significantly reduce cell viability in multiple cancer cell lines while showing minimal toxicity to normal cells. This selectivity underscores its potential for targeted cancer therapy .
- Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to enhanced cancer cell death .
Q & A
Q. Advanced Research Focus
- X-ray crystallography : Resolves dihedral angles between the furan ring and substituents, confirming trans-amide conformations and intramolecular hydrogen bonds (e.g., N–H⋯O interactions at ~2.6 Å) .
- NMR spectroscopy : and NMR distinguish regioisomers; methylamino protons appear as broad singlets (~δ 2.8 ppm), while furan protons resonate between δ 6.5–7.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 211.0954 for C₉H₁₄N₂O₂) .
What methodologies are used to evaluate the biological activity of this compound, and how are contradictory data analyzed?
Q. Advanced Research Focus
- In vitro assays :
- MTT assay : Measures cytotoxicity (IC₅₀) in cancer cell lines (e.g., HCT-116) using 96-well plates and spectrophotometric quantification .
- Antimicrobial testing : Agar diffusion assays with S. aureus or E. coli to determine MIC values .
- Data contradiction resolution :
How do substituent modifications on the furan ring affect the compound’s physicochemical properties and bioactivity?
Q. Basic Research Focus
- Lipophilicity : Introduction of methylamino groups increases logP (e.g., from 1.2 to 2.1), enhancing membrane permeability .
- Solubility : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility but may reduce CNS penetration .
- Bioactivity : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while bulky substituents reduce binding to target enzymes .
What strategies mitigate instability issues of this compound during storage and experimental use?
Q. Advanced Research Focus
- Degradation pathways : Hydrolysis of the amide bond under acidic/alkaline conditions or oxidation of the furan ring .
- Stabilization methods :
- Lyophilization : Storage at -20°C in amber vials prevents photodegradation .
- Antioxidants : Addition of 0.1% BHT in DMSO stock solutions reduces oxidative side reactions .
How can computational modeling predict the binding affinity of this compound to biological targets?
Q. Advanced Research Focus
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or kinase targets). Key residues (e.g., Ser530 in COX-2) form hydrogen bonds with the carboxamide group .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
What chromatographic methods are optimal for purity assessment and quantification of this compound?
Q. Basic Research Focus
- HPLC : C18 column (5 µm, 250 mm), mobile phase = 70:30 acetonitrile/water (0.1% TFA), flow rate = 1 mL/min, UV detection at 254 nm .
- Impurity profiling : LC-MS identifies byproducts (e.g., unreacted starting materials or hydrolyzed derivatives) with limits of detection <0.1% .
How does the compound’s stereochemistry influence its pharmacological profile?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
